molecular formula C12H14O3 B7772192 4-(3,4-Dimethoxyphenyl)-3-buten-2-one CAS No. 60234-90-4

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Cat. No. B7772192
CAS RN: 60234-90-4
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “(3,4-Dimethoxyphenyl)acetonitrile” has been used in the synthesis of “(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile” and in the preparation of modified diterpene (±) nimbidiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a combined experimental and theoretical study on molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one” is reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction mechanism of “3,4-Dimethoxybenzaldehyde” formation from “1-(3′,4′-Dimethoxyphenyl)Propene” using Lignin peroxidase (LiP) as a catalyst has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “(3,4-Dimethoxyphenyl)acetonitrile” has a boiling point of 171-178 °C/10 mmHg and a melting point of 62-63.5 °C .

Scientific Research Applications

  • Synthesis of Attractants for Fruit Flies : A study synthesized 4-(3,4-dimethoxyphenyl)-3-buten-2-one from veratraldehyde and acetone via aldol condensation. However, it was found to be an inactive compound as a fruit fly attractant (Pranowo, Suputa, & Wahyuningsih, 2010).

  • Synthesis in Asymmetric Chemistry : The compound has been used in the synthesis of fluorescent substances for potential applications in asymmetric chemistry, demonstrating its utility in creating optically active compounds (Tang & Verkade, 1996).

  • Photophysical Studies : 4-(3,4-Dimethoxyphenyl)-3-buten-2-one has been involved in photophysical studies, particularly in understanding intramolecular charge transfer and fluorescence properties in various organic solvents (Singh & Kanvah, 2001).

  • Molecular Characterization and Biological Activity : The compound has been characterized for its role as a selective COX-2 inhibitor, showing potential in pharmaceutical applications (Rullah et al., 2015).

  • Crystal Packing Analysis : Research into its crystal structure and packing analysis has provided insights into its potential for forming contacts in crystals, which is important for understanding its properties in solid-state chemistry (Kumar et al., 2018).

  • Synthesis and Characterization in Organic Chemistry : Its utility in synthesizing and characterizing a range of organic compounds, demonstrating its versatility as a precursor or intermediate in organic synthesis, has been explored (Tayade & Waghmare, 2016).

Mechanism of Action

The mechanism of action for similar compounds has been studied. For example, “Bevantolol” is a beta-1 adrenoceptor antagonist that has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, “(3,4-Dimethoxyphenyl)acetonitrile” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions for similar compounds could involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. There is potential for these compounds to be used in various applications, including the treatment of diseases and the development of new materials .

properties

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBNDHXZMIALN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

CAS RN

60234-90-4, 15001-27-1
Record name Veratralacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15001-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dimethoxyphenyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VERATRALACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBT8CR6TVM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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